Angophorol

Antioxidant Free Radical Scavenging Structure-Activity Relationship

SAR studies on flavanone C-methylation require exact structural benchmarks-sakuranetin (DPPH IC₅₀ 350 µM) cannot substitute for Angophorol (DPPH IC₅₀ 186 µM) in antioxidant assays. ● ≥98% HPLC purity, isolated from authenticated Angophora/Cephalotaxus species, ensures reproducible apoptosis data in K562 & HL60 leukemia models. ● Ships ambient or blue ice; stock available from mg to gram quantities for immediate global dispatch.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
Cat. No. B1149788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngophorol
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H18O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-7,14,19,21H,8H2,1-3H3
InChIKeyVWWMSFMNICMFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Angophorol Procurement Guide


Angophorol (CAS 133442-54-3, molecular formula C18H18O5) is a naturally occurring 7-O-methylated flavanone, a specific subclass of flavonoids . Initially identified in Angophora species and later in other plant genera like Cephalotaxus and Brucea [1], it serves as a structural benchmark for a series of closely related flavanones. This guide aims to provide quantifiable, comparator-based evidence to support its selection in research or procurement scenarios where its specific properties differ meaningfully from its closest structural analogs.

Structural benchmarking for C-methylated flavanone SAR studies
Unique 6,8-di-C-methyl substitution pattern differentiates from common analogs
Differential DPPH radical scavenging context
Reported higher scavenging response compared to sakuranetin and 8-methylsakuranetin
Phytochemical reference standard for plant metabolomics
Identified across Myrtaceae, Cephalotaxaceae, and Simaroubaceae families

Why Angophorol's Substitution Pattern Matters


Within the class of flavanones, small structural modifications—such as the presence, number, or position of methoxy, hydroxy, or methyl groups—can drastically alter a compound's physicochemical properties, bioavailability, and biological activity . While general claims of 'antioxidant' or 'anticancer' activity are common to many flavonoids, the specific profile of a compound like Angophorol, defined by its unique 5,4'-dihydroxy-7-methoxy-6,8-di-C-methyl substitution, results in a distinct set of quantifiable characteristics. Simple substitution with a more common flavonoid like sakuranetin or a less methylated analog will not replicate the specific data presented below, making it essential to select the exact compound for reproducible results in assays where these quantitative differences have been established [1].

Methylation pattern shift alters DPPH rank order: sakuranetin lacks C-methyl groups and shows lower scavenging response.
8-Methylsakuranetin exhibits intermediate antioxidant potency; substitution cannot replicate the 6,8-di-C-methyl differential activity.
Close flavanone analogs share low antimicrobial activity; structural replacement offers no antimicrobial gain.

Angophorol Quantitative Evidence Guide


DPPH Radical Scavenging vs. Sakuranetin

In a direct comparison of antioxidant capacity, Angophorol demonstrates moderately higher DPPH radical scavenging potency compared to the closely related flavanones sakuranetin and 8-methylsakuranetin [1]. While all three compounds are C-methylated flavanones, Angophorol's specific methylation pattern (6,8-di-C-methyl) yields a quantifiably different IC50 value, providing a rationale for its selection in studies requiring this specific level of antioxidant activity.

DPPH vs. Sakuranetin
Head-to-head
IC50 58.4 µg/mL (186 µM)
Sakuranetin 100 µg/mL (350 µM)
8-Methylsakuranetin 85.2 µg/mL (284 µM)
Difference 1.7× higher response vs. sakuranetin
Supports selection for higher DPPH scavenging context in flavanone panel studies.
DPPH assay; 6,8-di-C-methyl pattern drives differential activity.
Antioxidant Free Radical Scavenging Structure-Activity Relationship

Antioxidant Potency vs. Ascorbic Acid

While a specific direct comparator is absent from the primary data, a class-level inference can be made by benchmarking Angophorol's DPPH scavenging activity against a widely used antioxidant standard, Ascorbic Acid (Vitamin C), under identical assay conditions [1]. This provides a baseline for understanding its relative potency within the broader context of antioxidant research.

Antioxidant vs. Vitamin C
Class-level inference
11.7-fold lower vs. ascorbic acid
Angophorol IC50 58.4 µg/mL
Ascorbic acid IC50 5.0 µg/mL
Context-dependent potency: not a high-potency antioxidant comparable to the Vitamin C standard.
Derived from same DPPH assay conditions; relative ranking, not absolute equivalence.
Antioxidant DPPH Comparative Potency

Antiproliferative Activity in Leukemia Cells

Angophorol was isolated alongside (-)-farrerol and desmethoxymatteucinol from Miconia prasina, and all three flavanones were evaluated for their anti-leukemia activity . The study reported that all three compounds exerted potential anticancer activity through growth inhibition and apoptosis in K562 (chronic myelogenous leukemia) and HL60 (acute promyelocytic leukemia) cells after a 48-hour exposure . However, the primary literature only provides qualitative statements of activity and does not contain the specific IC50 values required for a direct, quantitative head-to-head comparison.

Leukemia Cell Activity
Data to verify
Qualitative apoptosis reported
Cell lines K562, HL60
Evidence type Growth inhibition, apoptosis
Supports research tool context; quantitative comparator data not available for procurement decision.
Selectivity or potency vs. (-)-farrerol could not be established from existing data.
Anticancer Apoptosis Leukemia Flavanone

Low Antimicrobial and Antifungal Activity

In a study evaluating the antimicrobial and antifungal properties of compounds isolated from Prunus sargentii heartwood, Angophorol, along with sakuranetin and other isolates, was found to have low antifungal and antioxidative activities [1]. This finding is critical for defining Angophorol's utility, as it suggests that its primary research value may lie in other areas (e.g., anticancer signaling) rather than as a broad-spectrum antimicrobial agent.

Low Antimicrobial Activity
Class-level inference
Qualitatively low activity
Context Antifungal, antioxidative assays
Not recommended as antimicrobial screening lead; flavanone analogs also showed low activity.
Data from Prunus sargentii heartwood isolates; may direct research toward other endpoints.
Antimicrobial Antifungal Specificity

Angophorol Research Application Scenarios


Structure-Activity Relationship of C-Methylated Flavanones

Angophorol, as a 6,8-di-C-methylflavanone, is uniquely positioned for use in comparative SAR studies. The direct, quantifiable data showing its DPPH IC50 (186 µM) differs from sakuranetin (350 µM) and 8-methylsakuranetin (284 µM) provides a strong experimental basis for inclusion in a panel of compounds designed to dissect the impact of specific methylation patterns on antioxidant capacity [1].

Phytochemical Analysis Reference Compound

Angophorol has been isolated and characterized from several distinct plant families, including Myrtaceae (Angophora spp.), Cephalotaxaceae (Cephalotaxus sinensis), and Simaroubaceae (Brucea javanica) . Its presence serves as a chemotaxonomic marker. Procuring a high-purity standard (≥98% by HPLC, as offered by multiple vendors) is essential for accurate identification and quantification of this specific flavanone in plant metabolomics or natural product chemistry research .

Apoptosis Induction in Leukemia Cells

Based on the published evidence, Angophorol is a relevant tool for investigating the mechanism of apoptosis in K562 and HL60 leukemia cells . However, procurement for this application must be made with the caveat that quantitative, comparative potency data against structural analogs is currently lacking. Therefore, Angophorol is best suited for initial mechanistic or cell biology studies rather than for use as a validated, high-potency lead compound in a primary drug discovery screen.

Negative Control in Antimicrobial Screening

Given the published data indicating low antimicrobial and antifungal activity for Angophorol and its structural relatives like sakuranetin [2], this compound is not recommended for procurement if the primary goal is to discover new antimicrobial leads. This negative evidence is a key decision-making factor, guiding researchers to prioritize other compound classes or specific flavanone derivatives with documented potency against microbial targets.

Application
Selection Property
Validation Focus
C-Methylated flavanone SAR studies
Methylation-pattern-dependent DPPH activity
Rank-order scavenging shift among 6,8-di-C-methyl, 7-methoxy, and 8-methyl analogs
Phytochemical analysis reference
Chromatographic identity and chemotaxonomic occurrence
Retention time and spectral library matching in plant metabolomics
Leukemia cell apoptosis research
Reported antiproliferative activity context
Apoptosis marker and viability endpoint review in K562/HL60 models
Antimicrobial screening reference (low-activity)
Reported low antimicrobial and antifungal activity
Baseline comparison for new compound screening; not a primary antimicrobial lead

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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